3-[2-(Difluoromethoxy)phenyl]prop-2-enoic Acid 3-[2-(Difluoromethoxy)phenyl]prop-2-enoic Acid
Brand Name: Vulcanchem
CAS No.: 127842-71-1
VCID: VC0157748
InChI: InChI=1S/C10H8F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)
SMILES: C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F
Molecular Formula: C10H8F2O3
Molecular Weight: 214.16 g/mol

3-[2-(Difluoromethoxy)phenyl]prop-2-enoic Acid

CAS No.: 127842-71-1

Main Products

VCID: VC0157748

Molecular Formula: C10H8F2O3

Molecular Weight: 214.16 g/mol

3-[2-(Difluoromethoxy)phenyl]prop-2-enoic Acid - 127842-71-1

CAS No. 127842-71-1
Product Name 3-[2-(Difluoromethoxy)phenyl]prop-2-enoic Acid
Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
IUPAC Name 3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C10H8F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)
Standard InChIKey KLWSPVZYBMMDBR-AATRIKPKSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)F
SMILES C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F
PubChem Compound 4064754
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator